VH032-Peg4-N3 is a compound that has garnered attention in the field of chemical biology, particularly for its role in targeted protein degradation through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound is classified as a small molecule that incorporates a polyethylene glycol (PEG) linker, which enhances solubility and bioavailability, alongside an azide functional group that facilitates further chemical modifications.
The development of VH032-Peg4-N3 is rooted in the synthesis strategies for PROTACs, which are designed to selectively degrade specific proteins within cells. The compound is derived from earlier work on related molecules, particularly those that target estrogen receptors and other proteins involved in cellular signaling pathways. The synthesis methods for VH032-Peg4-N3 have been documented in several studies, highlighting its potential applications in therapeutic contexts .
VH032-Peg4-N3 can be classified under the following categories:
The synthesis of VH032-Peg4-N3 involves several key steps, typically starting from readily available building blocks. The process emphasizes the use of efficient coupling reactions to minimize by-products and enhance yield.
The molecular structure of VH032-Peg4-N3 features a central thiazole ring connected to a phenyl group, which is further linked to a pyrrolidine moiety. The PEG4 linker provides flexibility and solubility, while the azide group allows for click chemistry applications.
The molecular formula of VH032-Peg4-N3 is C20H24N6O4, with a calculated mass of 435.1757 g/mol. NMR spectroscopy has been employed to confirm the structural integrity and purity of the synthesized compound .
VH032-Peg4-N3 participates in various chemical reactions that are crucial for its functionality as a PROTAC:
The reactions are typically monitored using thin-layer chromatography or liquid chromatography-mass spectrometry to ensure completeness and purity of intermediates .
VH032-Peg4-N3 functions by recruiting E3 ligases to target proteins, facilitating their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is pivotal in regulating protein levels within cells and can be harnessed for therapeutic interventions.
Studies have shown that compounds like VH032 exhibit effective binding affinities to their targets, with IC50 values indicating potent biological activity in cellular assays .
Relevant data indicate that the compound maintains its integrity across various experimental conditions commonly encountered in biochemical assays .
VH032-Peg4-N3 has significant potential in scientific research and therapeutic development:
VH032-PEG4-N3 represents a structurally optimized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand-linker conjugate integral to proteolysis-targeting chimera (PROTAC) architecture. Its design incorporates the S,R,S-enantiomer of the VHL ligand (VH032) tethered to a tetraethylene glycol (PEG4) spacer terminated in an azide (N3) group. This configuration enables efficient conjugation to protein-of-interest (POI) ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, streamlining PROTAC synthesis [8] [5]. The VH032 moiety binds with high specificity to the β-domain of VHL (KD ≈ 185 nM), a Cullin-RING E3 ubiquitin ligase complex that facilitates substrate ubiquitination [1] [2].
The tetraethylene glycol linker in VH032-PEG4-N3 confers critical advantages:
This modularity is exemplified in AR-targeting PROTACs like ARD-266, where VH032-PEG4-N3 conjugates to androgen receptor (AR) antagonists (e.g., enzalutamide derivatives). The resulting compounds achieve AR degradation with DC50 values ≤1 nM in prostate cancer models [1] [2]. Similarly, BET-targeting PROTACs synthesized via this conjugate demonstrate sub-micromolar degradation efficiency against BRD4 [8].
Table 1: Structural and Functional Properties of VH032-PEG4-N3
| Component | Chemical Features | Role in PROTAC Design |
|---|---|---|
| VH032 Ligand | S,R,S-AHPC derivative; binds VHL β-domain | Recruits VHL E3 ubiquitin ligase complex |
| PEG4 Linker | Tetraethylene glycol chain; 17 atoms | Balances flexibility, length, and hydrophilicity |
| Azide (N3) Handle | Reacts with alkynes via CuAAC chemistry | Enables modular conjugation to POI ligands |
| Molecular Weight | 689.83 Da | Maintains PROTAC size within cellular uptake limits |
While over 600 human E3 ligases exist, fewer than 10 are routinely exploited in PROTAC design. Among von Hippel-Lindau-based ligands, VH032-PEG4-N3 demonstrates distinct advantages over alternatives:
Critical to its performance is VH032-PEG4-N3’s balanced recruitment kinetics. Unlike cereblon (CRBN) ligands (e.g., pomalidomide), which exhibit broad substrate promiscuity, VH032-based PROTACs demonstrate enhanced target selectivity. This reduces off-target degradation risks—particularly vital for oncology targets like BTK and AR, where CRBN-based degraders may deplete IKZF1/3 [4] [7].
Table 2: Degradation Efficiency of PROTACs Incorporating Different von Hippel-Lindau Ligand-Linker Conjugates
| Ligand-Linker Conjugate | Target Protein | DC50 (nM) | Max Degradation (%) | Reference |
|---|---|---|---|---|
| VH032-PEG4-N3 | Androgen Receptor | 0.2–1.0 | >95 | [1] [8] |
| VH032-cyclopropane-F | SMARCA2/4 | 700–3,000 | 70–80 | [5] |
| VH032-PEG2-N3 | Estrogen Receptor | 50–100 | 80–85 | [7] |
| VH032-thiol-C6-NH2 | BRD4 | 10–25 | 90 | [5] |
The efficacy of VH032-PEG4-N3-derived PROTACs hinges on their ability to induce productive ternary complexes. Structural analyses reveal a cooperative mechanism:
The PEG4 linker’s role transcends mere spacing. Crystallographic studies show its oxygen atoms form transient hydrogen bonds with solvent-exposed residues on both VHL and POI surfaces, reducing the entropic penalty of complex assembly [3] [10]. This explains why PROTACs with rigid or mismatched linkers often fail to degrade targets despite high POI affinity.
Notably, VH032-PEG4-N3-based PROTACs exhibit attenuated hook effects—a phenomenon where excessive PROTAC concentrations saturate VHL or POI binding sites, inhibiting ternary complex formation. The ligand’s moderate VHL affinity (compared to high-affinity alternatives like VH032-cyclopropane-F) prevents premature complex dissociation at pharmacological doses [6] [10]. In androgen receptor degradation, ARD-266 (derived from VH032-PEG4-N3) maintains >80% degradation efficacy across 10–100 nM concentrations, whereas CRBN-based analogs show reduced efficiency above 50 nM [1] [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6